Cas no 893735-21-2 (1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone)

1-{5-[4-(Trifluoromethyl)phenyl]-2-thienyl}ethanone is a specialized organic compound featuring a thiophene core substituted with a trifluoromethylphenyl group and an acetyl moiety. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienyl-acetyl framework offers versatility in further functionalization. Its well-defined reactivity profile allows for precise modifications in cross-coupling reactions or heterocyclic derivatizations. The compound is characterized by high purity and consistent performance, ensuring reproducibility in research and industrial applications. Suitable for use under controlled conditions, it serves as a key building block in the development of bioactive molecules.
1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone structure
893735-21-2 structure
Product Name:1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone
CAS No:893735-21-2
MF:C13H9F3OS
MW:270.270172834396
CID:1941263
PubChem ID:4191494
Update Time:2025-11-01

1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-{5-[4-(Trifluoromethyl)phenyl]-2-thienyl}ethanone
    • Ethanone, 1-[5-(4-nitrophenyl)-2-furanyl]-
    • AG-A-17735
    • CTK0J2195
    • 2-Acetyl-5-(p-nitrophenyl)-furan
    • methyl 5-(p-nitrophenyl)-furan-2-yl ketone
    • AC1N95RT
    • 1-[5-(4-trifluoromethylphenyl)-thiophen-2-yl]-ethanone
    • 1-[5-(4-trifluoromethyl-phenyl)-thiophen-2-yl]-ethanone
    • methyl 5-(p-nitrophenyl)-2-furyl ketone
    • 1-[5-(4-trifluoromethylphenyl)thiophen-2-yl]ethanone
    • 1-(5-(4-nitrophenyl)furan-2-yl)ethanone
    • 2-(p-nitrophenyl)-2-acetylfuran
    • 1-(5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethanone
    • 1-(5-(4-(trifluoromethyl)phenyl)thien-2-yl)ethanone
    • 1-[5-(4-Nitro-phenyl)-furan-2-yl]-ethanone
    • 1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone
    • 1-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2-THIENYL}ETHANON
    • 1-(5-[4-(TRIFLUOROMETHYL)PHENYL]THIOPHEN-2-YL)ETHAN-1-ONE
    • SCHEMBL219909
    • CCG-288173
    • AKOS004117629
    • CS-0248703
    • 1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-one
    • G24098
    • 1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanone
    • EN300-41078
    • Z382789458
    • 893735-21-2
    • 1-{5-[4-(trifluoromethyl)phenyl]thien-2-yl}ethanone
    • 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone
    • Inchi: 1S/C13H9F3OS/c1-8(17)11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7H,1H3
    • InChI Key: BJQZMUPNZWLRMA-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=CC=C1C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 270.03262057Da
  • Monoisotopic Mass: 270.03262057Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.3Ų

1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone Pricemore >>

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Additional information on 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone

Introduction to 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone (CAS No. 893735-21-2) and Its Emerging Applications in Chemical Biology

The compound 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone, identified by the CAS number 893735-21-2, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. This ketone derivative features a unique combination of a thiophene ring, a phenyl group substituted with a trifluoromethyl moiety, and an acetyl group, which collectively contribute to its distinct chemical properties and biological activities. The presence of the trifluoromethyl group, in particular, is well-documented to enhance metabolic stability and binding affinity, making this compound a valuable scaffold for drug discovery initiatives.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The thiophene core, a five-membered aromatic ring containing sulfur, is widely recognized for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. When coupled with a phenyl ring bearing a trifluoromethyl substituent, the resulting structure exhibits enhanced lipophilicity and improved pharmacokinetic profiles. This combination has sparked considerable interest among researchers exploring next-generation pharmaceuticals.

The 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone (CAS No. 893735-21-2) molecule has been studied for its potential as an intermediate in synthesizing more complex bioactive scaffolds. Its dual functionality—combining the electrophilic nature of the ketone with the aromatic system of the thiophene and phenyl rings—makes it a versatile building block for further derivatization. Researchers have leveraged this compound to develop novel inhibitors targeting enzyme-catalyzed reactions relevant to metabolic diseases and cancer pathways.

In the context of drug discovery, the trifluoromethyl group plays a pivotal role in modulating molecular interactions. This substituent is known to increase binding affinity by inducing favorable dipole interactions and hydrophobic effects. Furthermore, it can influence metabolic pathways by stabilizing reactive intermediates, thereby extending the half-life of drug candidates. The incorporation of such features into small-molecule libraries has become a cornerstone of modern drug design strategies.

Emerging research indicates that derivatives of 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone (CAS No. 893735-21-2) exhibit promising biological activities across multiple disease models. For instance, studies have demonstrated their efficacy in inhibiting key enzymes involved in tumor proliferation and angiogenesis. The thiophene moiety has been shown to interact with biological targets in unique ways, potentially offering advantages over traditional aromatic compounds. These findings underscore the compound’s potential as a lead structure for developing targeted therapies.

The synthesis of 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity. Advances in catalytic methods have enabled more efficient routes to this intermediate, reducing costs and improving scalability for industrial applications. Such methodologies align with green chemistry principles by minimizing waste and energy consumption.

From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding pockets for 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone (CAS No. 893735-21-2) within biological targets. Molecular docking studies suggest strong interactions with proteins involved in signal transduction and metabolic regulation. These insights have guided experimental efforts toward optimizing potency and selectivity.

The integration of machine learning into drug discovery workflows has further accelerated the evaluation of compounds like 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone (CAS No. 893735-21-2). Predictive models can assess structural features that correlate with biological activity, enabling rapid prioritization of candidates for experimental validation. This synergy between computational tools and experimental chemistry exemplifies modern drug development paradigms.

Future directions for research on this compound include exploring its role in modulating epigenetic pathways. The unique structural motifs present in 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone (CAS No. 893735-21-2) suggest potential interactions with histone deacetylases or other epigenetic regulators, which are increasingly recognized as therapeutic targets for chronic diseases.

In conclusion, the compound 1-{5-[4-(trifluoromethyl)phenyl]-2-thienyl}ethanone (CAS No. 893735-21-2) represents a compelling example of how structural innovation can yield bioactive molecules with therapeutic potential. Its combination of functional groups—particularly the presence of a trifluoromethyl substituent—enhances its suitability for drug development applications. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an integral role in advancing chemical biology and pharmaceutical sciences.

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